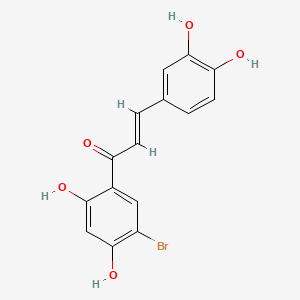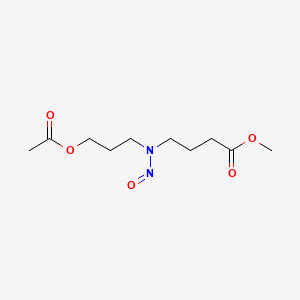
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-acetyloxypropylnitrosamino)butanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol . The reaction can be catalyzed by acids or bases, depending on the desired conditions.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acid anhydrides or carboxylic acids reacting with alcohols . These reactions are typically carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Wirkmechanismus
The mechanism of action of methyl 4-(3-acetyloxypropylnitrosamino)butanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester with similar properties, used in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes.
Uniqueness
Methyl 4-(3-acetyloxypropylnitrosamino)butanoate is unique due to its specific structure, which includes both ester and nitrosamine functional groups. This combination gives it distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
79448-02-5 |
|---|---|
Molekularformel |
C10H18N2O5 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 4-[3-acetyloxypropyl(nitroso)amino]butanoate |
InChI |
InChI=1S/C10H18N2O5/c1-9(13)17-8-4-7-12(11-15)6-3-5-10(14)16-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
KLVDQYAUWICTSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCN(CCCC(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


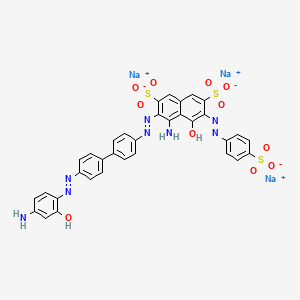
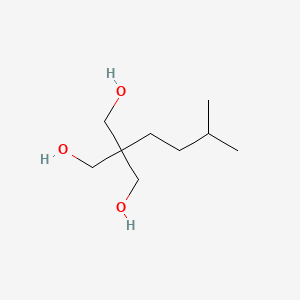
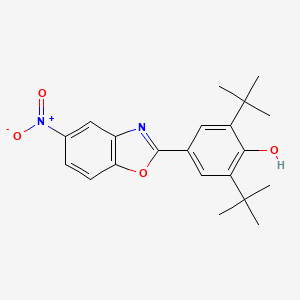
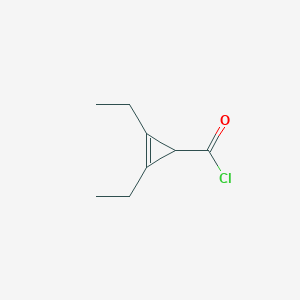
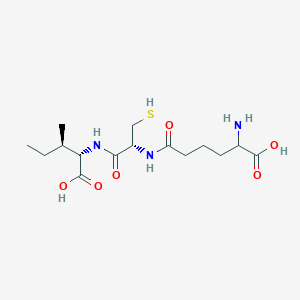
![1-Piperazinamine, N-[(4-methoxyphenyl)methylene]-4-methyl-](/img/structure/B14429785.png)
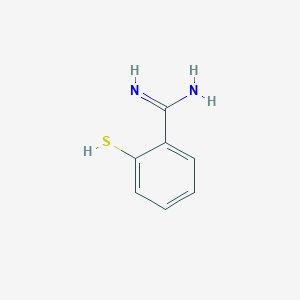
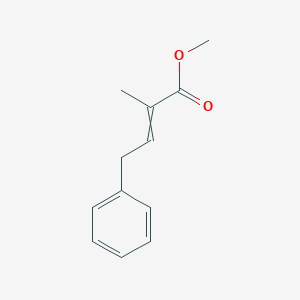
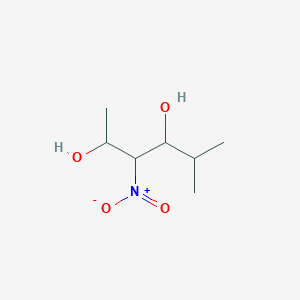
![2-[4-(Trichloromethyl)phenyl]-1,3-dioxolane](/img/structure/B14429811.png)
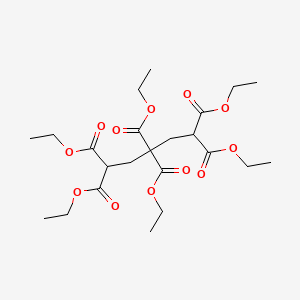
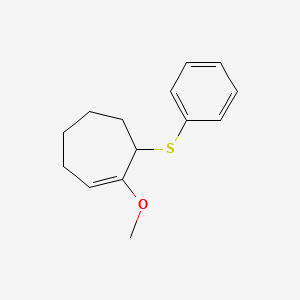
![2-(2-Methylphenyl)-N-[2-(3-methylphenyl)propan-2-yl]acetamide](/img/structure/B14429822.png)
